n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a hydroxy group at position 5 and a 2,4,6-trimethylphenyl group at position 2. This compound shares structural motifs with several triazole derivatives studied for their pharmacological and agrochemical applications, including insect olfactory receptor (Orco) modulation and enzyme inhibition .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-8-12(2)17(13(3)9-11)24-18(26)22-23-19(24)27-10-16(25)21-15-7-5-4-6-14(15)20/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHTOOOWZJAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NN=C2SCC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{20}ClN_{3}O_{2}S
- Molecular Weight : 373.88 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- NF-κB Inhibition : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, the compound may exert anti-inflammatory and anti-cancer effects .
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against acute myeloid leukemia (AML) cells where it demonstrated significant anti-leukemic activity with EC50 values below 2 µM .
Biological Activity
The biological activities of the compound can be summarized in the following table:
| Activity Type | Assessed Model | EC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-leukemic | AML#1 | 0.56 | |
| Anti-leukemic | AML#2 | 1.7 | |
| NF-κB inhibition | In vitro assays | Not specified | |
| Cytotoxicity | Various cancer lines | < 2 |
Case Studies
A series of studies have explored the efficacy of this compound in various contexts:
- Acute Myeloid Leukemia (AML) : In a study involving primary AML cell lines, this compound was found to induce apoptosis effectively. Flow cytometry analysis revealed that treatment with the compound led to significant increases in apoptotic cell populations compared to controls .
- Inflammation Models : The compound was tested in models of inflammatory diseases where it showed promise in reducing inflammatory markers through NF-κB pathway inhibition. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs.
- Trimethylphenyl vs.
- Biological Activity : While VUAA-1 and OLC-12 are confirmed Orco agonists, the target compound’s hydroxy and trimethylphenyl groups may confer distinct receptor-binding profiles.
Physicochemical Properties
- Crystallography: Analogues like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide crystallize in a monoclinic system (P21/c) with unit cell parameters a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å. These data suggest similar packing efficiencies for triazole-acetamide derivatives.
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to methylsulfanyl or tert-butyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
